2-(4-Methoxybenzene-1-sulfonyl)aniline
Description
Overview of the Significance of Sulfonamide Compounds in Chemical Sciences
The sulfonamide functional group (-SO₂NR₂) is a cornerstone of modern chemistry, recognized for its distinctive electronic characteristics and its role in a multitude of chemical reactions. tandfonline.comijarsct.co.in This functional group is a key component in numerous therapeutic drugs, and its applications extend to agrochemicals, dyes, and catalysis. nih.gov The stability of the sulfonamide bond, along with its ability to act as both a hydrogen bond donor and acceptor, renders it a valuable component in the fields of supramolecular chemistry and materials science. nih.gov Because of the functional group's rigidity, sulfonamides are usually crystalline. wikipedia.org
Historically, sulfonamides, also known as sulfa drugs, were the first class of drugs systematically used as preventive and chemotherapeutic agents against various diseases. researchgate.net Their discovery, marked by Gerhard Domagk's work with prontosil, led to the development of the first antibacterial drugs. slideshare.net
Structural Classification and Importance of N-Aryl Sulfonamide Motifs
N-aryl sulfonamide motifs are prevalent in the design of various biologically active molecules, including enzyme inhibitors and receptor ligands. researchgate.netnih.gov These motifs are found in a number of FDA-approved drugs. researchgate.net The development of efficient methods for creating N-aryl sulfonamides is an active area of research in organic synthesis. researchgate.net
Academic Research Context for the Study of 2-(4-Methoxybenzene-1-sulfonyl)aniline and its Analogues
The compound this compound serves as a valuable model for investigating the fundamental chemistry of N-aryl sulfonamides. Its structure, which includes a methoxy-substituted phenyl ring and an aniline (B41778) group, facilitates detailed studies of intramolecular forces, such as hydrogen bonding between the aniline proton and a sulfonyl oxygen atom. These interactions can significantly influence the compound's conformation and reactivity.
Academic inquiry into this and similar compounds typically revolves around several key areas:
Synthesis and Reactivity: Devising efficient synthetic pathways and examining the compound's behavior in various chemical reactions.
Structural Analysis: Employing techniques like X-ray crystallography and NMR spectroscopy to determine the precise three-dimensional structure and conformational behavior.
Spectroscopic Characterization: Linking spectroscopic data (e.g., IR, UV-Vis) to the molecular structure to understand its electronic and vibrational properties.
Computational Modeling: Using theoretical calculations to supplement experimental results and gain deeper insights into the molecule's electronic structure and stability.
Established Synthetic Pathways for N-Aryl Sulfonamides
The formation of the sulfonamide bond (SO₂-N) is central to creating these valuable molecules. Over the years, chemists have established several reliable methods, which can be broadly categorized into conventional and modern catalytic approaches.
The most traditional and widely practiced method for synthesizing sulfonamides involves the reaction between a sulfonyl chloride and a primary or secondary amine. researchgate.netcbijournal.comnih.gov This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.com For the specific synthesis of this compound, this would involve reacting 4-methoxybenzene-1-sulfonyl chloride with an appropriate aniline derivative.
The historical significance of this synthetic pathway is deeply rooted in the history of medicine. The discovery and development of the first commercially available antibiotics, the "sulfa drugs," in the 1930s relied on this fundamental reaction. nih.gov Today, the reaction of sulfonyl chlorides with amines remains a highly relevant and frequently used method in both academic research and industrial-scale synthesis due to its straightforward nature and often high yields. cbijournal.comnih.govsigmaaldrich.com Numerous antimicrobial drugs have been prepared by coupling heterocyclic primary amines with aromatic sulfonyl chlorides. cbijournal.com For instance, quantitative yields have been reported for the reaction between p-toluidine (B81030) and tosyl chloride. cbijournal.com
Despite its long-standing utility, the conventional synthesis of sulfonamides is not without its drawbacks. A primary challenge lies in the preparation of the sulfonyl chloride starting materials themselves. nih.govacs.org
The two main processes for synthesizing arylsulfonyl chlorides are electrophilic aromatic substitution (EAS) with reagents like chlorosulfonic acid and the oxidative chlorination of organosulfur compounds such as thiols. researchgate.netnih.gov Both methods present significant limitations.
| Challenge | Description | Sources |
| Harsh Conditions | EAS processes require highly acidic conditions, while oxidative chlorination often uses hazardous reagents like aqueous chlorine, which restricts the functional groups that can be present on the substrate. researchgate.netnih.gov | |
| Regioselectivity Issues | In the EAS approach, the position of the sulfonyl chloride group is dictated by the electronic properties of the parent arene, which may not lead to the desired isomer. nih.gov | |
| Reagent Instability | Sulfonyl chlorides are often sensitive to moisture and can hydrolyze, complicating their preparation, isolation, and storage. acs.org | |
| By-product Formation | The reaction requires a base, often a tertiary amine like pyridine (B92270) or an inorganic base, to scavenge the HCl produced, which can complicate purification. cbijournal.comnih.gov | |
| Genotoxicity Concerns | Both the sulfonyl chloride starting materials and potential sulfonate byproducts are known to be genotoxic, making their avoidance in pharmaceutical synthesis desirable. nih.gov |
To overcome the limitations of traditional methods, modern synthetic chemistry has turned to transition-metal-catalyzed cross-coupling reactions. These advanced techniques allow for the direct formation of the carbon-nitrogen (C-N) bond between a sulfonamide and an aryl group, often under milder conditions and with greater functional group tolerance. thieme-connect.comnih.gov This approach has dramatically increased the utility and scope of C-N bond-forming reactions. princeton.edu
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for constructing N-arylsulfonamides. princeton.edunih.gov This method offers significant advantages over the classic condensation approach, notably by avoiding the use of potentially genotoxic sulfonyl chlorides and their byproducts. nih.gov The reaction typically couples a primary sulfonamide with an aryl halide (chloride, bromide) or pseudohalide (triflate, nonaflate). nih.gov
Recent advancements have expanded the scope of these reactions. One effective protocol uses a combination of a palladium catalyst and a specific biaryl phosphine (B1218219) ligand, such as t-BuXPhos, with a base like potassium phosphate (B84403) in a solvent like tert-amyl alcohol for the coupling of sulfonamides with aryl nonaflates. organic-chemistry.org Another innovative strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids to generate an arylsulfonyl chloride intermediate in situ, which then reacts with an amine in a one-pot operation. nih.gov This method is notable for its excellent functional group tolerance and inherent regioselectivity. nih.gov
| Catalyst System | Electrophile | Base | Solvent | Findings | Source |
| Pd(OAc)₂ / t-BuXPhos | Aryl Nonaflates | K₃PO₄ | t-Amyl Alcohol | Tolerant of various functional groups, but inefficient for 2,6-disubstituted aryl nonaflates. | organic-chemistry.org |
| Pd₂ (dba)₃ / XPhos | Arylboronic Acids (forms R-SO₂Cl in situ) | DIPEA | Dioxane | Allows for the installation of both aryl and amine components in a single operation from readily available reagents. | nih.gov |
| Pd(OAc)₂ / PPh₃ | Aryl Bromides/Chlorides | Na₂CO₃ / K₂CO₃ | Aqueous IPA / MeOH | Used in the scalable synthesis of bioactive compounds. | acs.org |
As a more abundant and cost-effective alternative to palladium, nickel has emerged as a highly effective catalyst for C-N bond formation. proquest.com Nickel catalysis enables the coupling of sulfonamides with a broad range of aryl electrophiles, including the less reactive and more economical aryl chlorides. nih.govnih.gov
Several innovative nickel-catalyzed systems have been developed. A photosensitized nickel catalysis method provides a highly efficient pathway for coupling sulfonamides and aryl electrophiles under mild conditions, proceeding via a proposed triplet excited Ni(II) complex. princeton.edu Another light-promoted system uses a simple NiBr₂ catalyst without the need for external ligands or photosensitizers. acs.org Furthermore, nickelaelectrocatalysis has proven effective for coupling weak nitrogen nucleophiles, such as electron-deficient anilines and sulfonamides, with aryl halides and tosylates. nih.gov These methods showcase high functional group tolerance and can be applied to complex, pharmaceutically relevant molecules. nih.gov
| Catalyst System | Reaction Type | Key Features | Substrate Scope | Sources |
| Ni(II) salt / Photocatalyst | Photosensitized Cross-Coupling | Operates via an energy-transfer mechanism; mild conditions. | Tolerates various aryl and heteroaryl sulfonamides; couples with aryl halides. | princeton.edu |
| NiBr₂ / Blue LEDs | Light-Promoted Cross-Coupling | No external photosensitizer or ligand needed; proceeds via ligand-to-metal charge transfer. | Couples primary sulfonamides with aryl halides in moderate to excellent yields. | acs.org |
| NiBr₂ • diglyme | Nickelaelectrocatalysis | Redox-neutral paired electrolysis; couples weak N-nucleophiles. | Effective for electron-deficient anilines and sulfonamides; couples with aryl halides and tosylates. | nih.gov |
| (L)NiCl(o-tol) / L = PhPAd-DalPhos | Thermal Cross-Coupling | Air-stable precatalyst; no photocatalysis required. | Unprecedented scope of (pseudo)halide electrophiles (Cl, Br, I, OTs). | nih.gov |
Oxidative and Reductive Coupling Approaches
Coupling reactions that form the critical S-N bond from different precursors represent a significant advancement in sulfonamide synthesis. These methods often utilize readily available starting materials and offer alternative pathways that avoid the pre-functionalization required in classical syntheses.
The direct oxidative coupling of anilines with sodium sulfonates (or more commonly, sodium sulfinates) has emerged as a powerful, atom-economical method for constructing N-aryl sulfonamides. These reactions typically involve the generation of a sulfonyl radical from the sulfinate salt, which then couples with an aniline derivative.
Several strategies have been developed to facilitate this transformation:
Metal-Catalyzed Coupling: A practical approach involves the use of a TBAI (tetrabutylammonium iodide)-catalyzed oxidative coupling of amines with sodium sulfinates, using TBHP (tert-butyl hydroperoxide) as the oxidant. rsc.org This metal-free procedure is mild and shows good functional group tolerance. rsc.org Another method employs a recyclable, biomass-derived heterogeneous copper catalyst (CuₓOᵧ@CS-400) to achieve the sulfonylation of aniline derivatives with sodium sulfinates at room temperature. mdpi.com The proposed mechanism for the copper-catalyzed reaction involves the formation of an anilide-copper complex, which undergoes a single electron transfer (SET) to form a radical complex. mdpi.com This complex then couples with a benzenesulfonyl radical generated from the sodium sulfinate. mdpi.com
Electrochemical Synthesis: A particularly green approach is the direct electrochemical oxidative C−H sulfonylation of anilines. researchgate.net This method avoids the need for chemical oxidants and metal catalysts, as the transformation is driven entirely by electricity. researchgate.netnih.gov In a typical setup, an undivided cell with graphite (B72142) electrodes is used. researchgate.net Another electrochemical protocol utilizes ammonium (B1175870) iodide (NH₄I) as a redox catalyst and supporting electrolyte to mediate the oxidative amination of sodium sulfinates. nih.gov This process is efficient for a wide range of amines and is scalable, highlighting its practical utility. nih.gov
The table below summarizes findings from various oxidative coupling methods.
| Catalyst/Mediator | Oxidant | Substrates | Key Features |
| TBAI | TBHP | Various amines and sodium sulfinates | Metal-free, mild conditions. rsc.org |
| CuₓOᵧ@CS-400 | K₂S₂O₈ | Aniline derivatives and sodium sulfinates | Heterogeneous, recyclable catalyst; room temperature. mdpi.com |
| None (Direct Electrolysis) | Electricity | Anilines and sodium sulfonates | Metal-free, external-oxidant-free. researchgate.net |
| NH₄I | Electricity | Secondary/primary amines and sodium sulfinates | Avoids external oxidants and corrosive molecular iodine. nih.gov |
An alternative strategy involves the reductive coupling of nitroarenes with sodium sulfinates. In this approach, the nitro group serves as the nitrogen source and an internal oxidant, while the sodium sulfinate acts as both the sulfonylating agent and a reductant. mit.edu This method provides a direct route to N-aryl sulfonamides from abundant and stable nitro compounds. mit.edu
A key development in this area is a copper-catalyzed redox coupling process. mit.edu The reaction proceeds without any external additives, and a variety of aromatic sulfonamides can be obtained in moderate to good yields with broad substrate scope. mit.edu The proposed mechanism begins with the coordination of the sodium sulfinate to a Cu(I) catalyst, followed by nucleophilic addition to the nitro group. mit.edu Subsequent reduction steps involving additional sulfinate molecules lead to the formation of the N-arylsulfonamide and regeneration of the copper catalyst. mit.edu
Other reducing systems have also been explored. One such method employs sodium bisulfite, sometimes in combination with tin(II) chloride, to facilitate the reductive coupling of various nitroarenes with aryl sulfinates. researchgate.netnih.gov The use of an ultrasound bath can improve reaction homogeneity and mixing in these systems. nih.gov These methods represent a valuable alternative to conventional sulfonamide preparations, particularly for generating heteroaryl derivatives from readily available building blocks. researchgate.net
The following table details representative yields from a copper-catalyzed reductive coupling of nitroarenes with sodium p-toluenesulfinate.
| Nitroarene | Yield (%) |
| Nitrobenzene | 82% |
| 1-Chloro-4-nitrobenzene | 75% |
| 1-Bromo-4-nitrobenzene | 71% |
| 4-Nitrobenzonitrile | 68% |
| Methyl 4-nitrobenzoate | 73% |
| Data sourced from a study on copper-catalyzed redox coupling. mit.edu |
Emerging and Green Synthesis Techniques
Recent advancements have focused on developing more sustainable and efficient synthetic routes. Direct C-H functionalization is at the forefront of these efforts, as it eliminates the need for pre-functionalized starting materials, thereby reducing step counts and waste generation.
Direct C-H sulfonamidation has emerged as a highly attractive and powerful strategy for accessing N-aryl sulfonamides. rsc.org This approach involves the direct formation of a C-N bond between an aromatic C-H bond and a sulfonamidating reagent.
Sulfonyl azides are widely used as sulfonamidating reagents in these transformations. rsc.orgorganic-chemistry.org A significant advantage of using sulfonyl azides is that the only byproduct is non-toxic nitrogen gas, making it an environmentally benign process. rsc.orgresearchgate.net This denitrogenative coupling has been successfully catalyzed by various transition metals, including rhodium, ruthenium, and iridium. organic-chemistry.orgresearchgate.net
Iridium catalysts have proven to be particularly effective for the direct ortho-C-H amidation of arenes using sulfonyl azides as the nitrogen source. mdpi.com These reactions proceed efficiently under mild conditions with excellent functional group compatibility and high regioselectivity. mdpi.com
A common catalytic system involves the combination of an iridium precursor, such as [IrCp*Cl₂]₂, with a silver salt additive like AgNTf₂ or AgSbF₆. mdpi.comresearchgate.net The reactions are typically conducted in solvents like 1,2-dichloroethane (B1671644) (DCE) at moderate temperatures. mdpi.com The strategy often relies on a directing group on the aromatic substrate to guide the C-H activation to the ortho position, forming a 5- or 6-membered iridacycle intermediate. mdpi.com A wide range of directing groups, including ketoximes, pyridines, and carboxylic acids, have been successfully employed. mdpi.comacs.org This method is tolerant of various functional groups, such as halogens and esters, and works with both aromatic and aliphatic sulfonyl azides. mdpi.com
The table below presents results from an iridium-catalyzed C-H amidation of 2-phenylpyridine (B120327) with various sulfonyl azides, demonstrating the scope of the reaction.
| Sulfonyl Azide (B81097) | Product Yield (%) |
| TsN₃ (p-Toluenesulfonyl azide) | 95% |
| 4-Methoxybenzenesulfonyl azide | 94% |
| 4-Nitrobenzenesulfonyl azide | 84% |
| 2-Naphthalenesulfonyl azide | 92% |
| Methanesulfonyl azide | 72% |
| Reaction Conditions: 2-phenylpyridine, sulfonyl azide, [IrCp*Cl₂]₂ (catalyst), AgNTf₂ (additive), DCE, 50 °C. Data sourced from a study on iridium-catalyzed direct arene C-H bond amidation. mdpi.com |
Structure
3D Structure
Properties
CAS No. |
61174-32-1 |
|---|---|
Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)sulfonylaniline |
InChI |
InChI=1S/C13H13NO3S/c1-17-10-6-8-11(9-7-10)18(15,16)13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 |
InChI Key |
CSFKBRKMUJANAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of Sulfonamide Aniline Derivatives
Single Crystal X-ray Diffraction Analysis
While specific crystallographic data for 2-(4-Methoxybenzene-1-sulfonyl)aniline is not publicly available, the molecular and crystal structure can be inferred from the analysis of closely related sulfonamide derivatives. The geometric parameters of the sulfonamide group are generally observed to be relatively independent of the nature of the substituents on the aromatic rings. nih.gov The bond lengths and angles within the sulfonyl group are expected to be consistent with those found in other aromatic sulfonamides.
The crystal structure of related 4-aminophenyl sulfones reveals a significant degree of charge redistribution, with electron charge transfer occurring from the amino group to the sulfonyl group. rsc.orgcapes.gov.br This results in a shortening of the C–N and C–S bond distances and an increase in the quinoidal character of the phenylene ring. rsc.orgcapes.gov.br It is anticipated that this compound will crystallize in a common space group for organic molecules, such as monoclinic or orthorhombic systems. For instance, the related compound (Z)-N′-(4-methoxybenzylidene)benzohydrazide nickel(II) complex crystallizes in the monoclinic P21/n space group. mdpi.com
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P21/c, P212121 |
| a (Å) | ~4-10 |
| b (Å) | ~7-15 |
| c (Å) | ~15-40 |
| α (°) | 90 |
| β (°) | ~90-105 |
| γ (°) | 90 |
Note: This table presents predicted values based on crystallographic data of similar sulfonamide and aniline (B41778) derivatives.
The presence of both a hydrogen bond donor (the N-H group of the aniline moiety) and multiple hydrogen bond acceptors (the oxygen atoms of the sulfonyl group and the methoxy (B1213986) group) in this compound suggests the formation of extensive hydrogen bonding networks. The N-H group is expected to form strong N-H…O hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules, creating chains or dimeric motifs. rsc.orgcapes.gov.br For example, in the crystal structures of other sulfonamides, N-H···O hydrogen bonds lead to the formation of centrosymmetric R2²(8) motifs. researchgate.net
Additionally, weaker C-H…O interactions involving the aromatic C-H groups and the sulfonyl or methoxy oxygen atoms are likely to contribute to the stability of the crystal packing. researchgate.net These interactions, while individually weak, can collectively have a significant impact on the supramolecular assembly.
The conformation of the this compound molecule is largely defined by the torsion angles around the S-N and S-C bonds. The dihedral angle between the two aromatic rings is a key conformational parameter. In related structures, this angle can vary significantly depending on the substituents and the crystal packing forces. For instance, in N-(4-chlorobenzylidene)-4-methoxyaniline, the dihedral angle between the two benzene (B151609) rings is a relatively small 9.1(2)°. researchgate.net In contrast, 4-Methoxy-N-(2-nitrobenzylidene)aniline exhibits a much larger dihedral angle of 43.3(5)° between its benzene rings. nih.govresearchgate.net The conformation is also described by the C—SO2—NH—C torsion angle, which in similar molecules has been observed to adopt a gauche conformation with respect to the S=O bonds. researchgate.net The specific value of this dihedral angle can influence the nature and strength of intermolecular bonding within the crystal. nih.gov
Table 2: Key Dihedral Angles in Related Structures
| Compound | Dihedral Angle (°C) |
|---|---|
| N-(4-Chlorobenzylidene)-4-methoxyaniline researchgate.net | 9.1(2) |
| 4-Methoxy-N-(2-nitrobenzylidene)aniline nih.govresearchgate.net | 43.3(5) |
The nature and position of substituents on the aromatic rings have a profound influence on the crystal packing and the resulting supramolecular synthons. nih.gov The methoxy group on the benzenesulfonyl ring and the amino group on the aniline ring in the target compound are expected to play significant roles in directing the crystal packing.
The methoxy group can act as a hydrogen bond acceptor and also participate in C-H…π interactions. researchgate.net The presence of a bulky substituent can alter the packing mode and potentially reduce the number of intermolecular hydrogen bonds. nih.gov The amino group is a primary hydrogen bond donor and is crucial for the formation of the primary hydrogen bonding networks. The interplay between these substituents will determine the final three-dimensional architecture of the crystal. In a series of 4-aminophenyl 4-X-phenyl sulfones, the substituent X was found to modulate the properties of the entire molecule, although the primary hydrogen bonding scheme was mainly controlled by the p-aminophenylsulfonyl moieties forming linear chains or bidimensional networks. rsc.orgcapes.gov.br
Elucidation of Intermolecular Interactions in Crystalline Solids[17][18][19][21][22][23].
Advanced Spectroscopic Techniques for Structural Elucidation
The precise determination of the molecular structure of novel compounds is fundamental to understanding their chemical properties and potential applications. For complex organic molecules like this compound, a combination of advanced spectroscopic techniques is employed to provide a comprehensive characterization. These methods, including Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offer complementary information that, when integrated, allows for an unambiguous elucidation of the compound's atomic arrangement and connectivity.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.
The presence of the primary amine (–NH₂) group from the aniline moiety would be confirmed by symmetric and asymmetric N-H stretching vibrations, typically observed in the 3500–3300 cm⁻¹ region. researchgate.net The sulfonamide group (–SO₂–NH–) is characterized by strong, distinct absorption bands for its asymmetric and symmetric S=O stretching modes, which generally appear in the ranges of 1350–1300 cm⁻¹ and 1160–1140 cm⁻¹, respectively. The stretching vibration of the S–N bond is also expected, though it can be more variable.
Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene rings typically give rise to multiple bands in the 1600–1450 cm⁻¹ region. bohrium.com The ether linkage of the methoxy (–OCH₃) group would be identified by its characteristic C–O stretching band, usually found around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The analysis of these specific vibrational frequencies allows for the confirmation of the key structural components of the molecule. mdpi.com
Table 1: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching | 3500–3300 |
| Sulfonamide (S=O) | Asymmetric Stretching | 1350–1300 |
| Sulfonamide (S=O) | Symmetric Stretching | 1160–1140 |
| Aromatic (C-H) | Stretching | >3000 |
| Aromatic (C=C) | Ring Stretching | 1600–1450 |
Note: The values in this table are approximate and based on typical ranges for the specified functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular connectivity can be constructed. nih.gov
¹H NMR Spectroscopy The ¹H NMR spectrum of this compound would provide detailed information about the electronic environment of the protons.
Aromatic Protons: The protons on the two distinct aromatic rings would appear as complex multiplets in the downfield region, typically between 6.5 and 8.0 ppm. The substitution pattern on each ring dictates the specific splitting patterns observed.
Amine Proton (NH₂): The protons of the primary amine group are expected to produce a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature but is often found in the range of 4.0-5.0 ppm.
Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and would appear as a sharp singlet, typically around 3.8 ppm. rsc.org
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons: The twelve aromatic carbons would generate signals in the approximate range of 110–150 ppm. The carbons directly attached to the electronegative oxygen, nitrogen, and the sulfonyl group (C-O, C-N, C-S) would be shifted further downfield.
Methoxy Carbon: The carbon of the methoxy group (–OCH₃) is expected to resonate in the upfield region, typically around 55 ppm. rsc.org
Table 2: Expected ¹H and ¹³C NMR Signals for this compound
| Spectrum | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |
|---|---|---|---|
| ¹H NMR | Aromatic (Ar-H) | 6.5 – 8.0 | Multiplet (m) |
| ¹H NMR | Amine (NH₂) | Variable (e.g., 4.0-5.0) | Broad Singlet (br s) |
| ¹H NMR | Methoxy (OCH₃) | ~3.8 | Singlet (s) |
| ¹³C NMR | Aromatic (Ar-C) | 110 – 150 | - |
Note: These are predicted chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula with high accuracy. nih.gov For this compound (formula: C₁₂H₁₃NO₃S), the exact mass of the protonated molecule [M+H]⁺ would be a key identifier. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
The calculated monoisotopic mass of C₁₂H₁₃NO₃S is 263.0616 g/mol . In a typical electrospray ionization (ESI) mass spectrum run in positive mode, the most prominent peak would correspond to the protonated molecule, [M+H]⁺, at an m/z of approximately 264.0694.
Tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the parent ion, providing structural insights. Common fragmentation pathways for sulfonamides involve the cleavage of the C-S and S-N bonds. libretexts.org For this compound, characteristic fragmentation could include:
Loss of the 4-methoxyphenyl (B3050149) group.
Loss of sulfur dioxide (SO₂), a common fragmentation for sulfonyl compounds, resulting in a loss of approximately 64 Da.
Cleavage to produce the 4-methoxybenzenesulfonyl cation (m/z 171) or the 2-aminophenyl radical.
Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. massbank.eu
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Description | Expected Value (m/z) |
|---|---|---|
| Molecular Formula | - | C₁₂H₁₃NO₃S |
| Monoisotopic Mass | Exact mass of the neutral molecule | 263.0616 |
| [M+H]⁺ | Protonated molecular ion | 264.0694 |
Structure Activity Relationship Sar Studies and Mechanistic Insights for Sulfonamide Aniline Derivatives
Fundamental Principles of Sulfonamide Action at the Molecular Level
Sulfonamides, a class of synthetic antimicrobial agents, have been a cornerstone of chemotherapy for decades. nih.govrevmedchir.ro Their efficacy stems from their ability to interfere with essential metabolic pathways in bacteria, primarily by acting as competitive inhibitors of a key enzyme. youtube.comyoutube.com This targeted action, coupled with their structural versatility, has made them a subject of extensive research, leading to the development of a wide array of derivatives with diverse therapeutic applications. nih.govajchem-b.com
The primary antibacterial mechanism of sulfonamides lies in their ability to competitively inhibit the enzyme dihydropteroate (B1496061) synthetase (DHPS). youtube.compatsnap.com This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet. patsnap.com Folic acid is a vital precursor for the synthesis of nucleotides, the building blocks of DNA and RNA, making its production essential for bacterial growth and replication. patsnap.com
Sulfonamides exert their inhibitory effect due to their structural similarity to the natural substrate of DHPS, para-aminobenzoic acid (PABA). youtube.comnih.gov This structural mimicry allows sulfonamides to bind to the active site of the DHPS enzyme, thereby preventing PABA from binding and halting the synthesis of dihydrofolic acid, a precursor to folic acid. youtube.compatsnap.com This competitive inhibition is a key reason for the selective toxicity of sulfonamides towards bacteria. patsnap.com By disrupting the folic acid synthesis pathway, sulfonamides act as bacteriostatic agents, meaning they inhibit the growth and multiplication of bacteria rather than directly killing them. youtube.comyoutube.com
The synergistic use of sulfonamides with other drugs, such as trimethoprim, which inhibits a subsequent step in the folic acid pathway (dihydrofolate reductase), can lead to a more potent bactericidal effect. youtube.compatsnap.com
The sulfonamide functional group (-SO₂NH₂) is the cornerstone of the biological activity of this class of drugs. ajchem-b.com This moiety is a key structural feature that allows these compounds to act as inhibitors of various enzymes, including dihydropteroate synthetase and carbonic anhydrases. nih.govajchem-b.com The versatility of the sulfonamide group allows for the synthesis of a wide range of derivatives with diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and diuretic activities. nih.govajchem-b.comajchem-b.com
The effectiveness of sulfonamides is often enhanced by the presence of an amino group at the para-position of the benzene (B151609) ring, as seen in sulfanilamide, the parent compound of many sulfa drugs. nih.gov Modifications to the sulfonamide nitrogen (the 'sulfonamide-N') can significantly influence the compound's potency and pharmacokinetic properties. nih.gov For instance, the introduction of heterocyclic rings at this position has led to the development of more potent and less toxic sulfonamides.
Furthermore, the sulfonamide group's ability to coordinate with metal ions is crucial for its inhibitory action against metalloenzymes like carbonic anhydrase. nih.gov The deprotonated sulfonamide anion can bind to the zinc ion in the active site of these enzymes, leading to their inhibition. nih.gov This interaction is a key principle in the design of sulfonamide-based inhibitors for various therapeutic targets.
Structure-Activity Relationships in Enzyme Inhibition
The interaction of sulfonamide-aniline derivatives with specific enzymes is a key area of study for the development of targeted therapies. Understanding the structure-activity relationships (SAR) provides insights into how modifications to the chemical structure of these compounds affect their inhibitory potency and selectivity.
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO₂ transport, and electrolyte balance. nih.gov There are several isoforms of CA, and their overexpression is often associated with various diseases, making them important drug targets. nih.gov Sulfonamides are well-established inhibitors of CAs. ajchem-b.comnih.gov
The active site of carbonic anhydrases contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. nih.gov Sulfonamide inhibitors typically bind to this zinc ion in their deprotonated state, forming a stable complex that blocks the enzyme's function. mdpi.comacs.org The binding of sulfonamides is further stabilized by a network of hydrogen bonds with amino acid residues in the active site. mdpi.com
While the zinc-binding motif is conserved across different CA isoforms, the surrounding amino acid residues can vary, offering opportunities for the design of isoform-selective inhibitors. nih.govmdpi.com For instance, bacterial β-CAs have distinct active site architectures compared to human α-CAs, which can be exploited to develop selective antibacterial agents. mdpi.comfrontiersin.org The differences in the size and nature of the amino acid residues at the entrance and within the active site cavity can influence the binding affinity and selectivity of sulfonamide inhibitors. nih.govmdpi.com
Docking studies have revealed that the conformation adopted by a sulfonamide inhibitor within the active site can differ between isoforms, leading to variations in inhibitory potency. nih.gov For example, the presence of a hydrophobic residue like phenylalanine in one isoform versus a smaller leucine (B10760876) residue in another can significantly impact the binding of bulky inhibitors. nih.gov
Modifying the substituents on the sulfonamide-aniline scaffold is a key strategy for optimizing the potency and selectivity of CA inhibitors. The "tail approach" is a common design strategy where different chemical groups are attached to the core scaffold to interact with specific regions of the CA active site. acs.org
The nature of these substituents can influence various properties of the inhibitor, including its solubility, lipophilicity, and ability to form specific interactions with the enzyme. For instance, the addition of bulky or flexible side chains can enhance binding to isoforms with larger active site cavities. nih.gov Conversely, smaller, more rigid substituents may be favored by isoforms with more constrained active sites.
The position of the substituents on the aromatic ring also plays a crucial role. For example, in a series of benzenesulfonamide (B165840) derivatives, the substitution pattern on the benzene ring was found to significantly affect their inhibitory activity against different CA isoforms. nih.gov The introduction of specific functional groups, such as carboxamides or guanidinium (B1211019) moieties, can lead to enhanced potency and selectivity. nih.govnih.gov
The following table summarizes the inhibitory activity of selected sulfonamide derivatives against different carbonic anhydrase isoforms, highlighting the impact of structural modifications.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | VchCA (Kᵢ, nM) | Selectivity Ratio (VchCA/hCA I) | Selectivity Ratio (VchCA/hCA II) |
| 22 | 685.2 | 579.5 | 1.0 | 685.2 | 579.5 |
| 9 | >1000 | >1000 | 1.5 | >667 | >667 |
| 10 | >1000 | >1000 | 2.1 | >476 | >476 |
| 11 | >1000 | >1000 | 3.5 | >286 | >286 |
| 14 | 88.9 | 19.8 | 0.8 | 111.1 | 24.8 |
| 23 | 6030 | 22.1 | 1.2 | 5025 | 18.4 |
| 24 | 3540 | 12.5 | 0.9 | 3933 | 13.9 |
| AAZ | 250 | 12 | 7.8 | 32.1 | 1.5 |
| *Data sourced from a study on sulfonamides with potent inhibitory action and selectivity against the α-carbonic anhydrase from Vibrio cholerae. nih.gov hCA I and hCA II are human isoforms, while VchCA is the isoform from Vibrio cholerae. AAZ (Acetazolamide) is a known CA inhibitor. |
This data illustrates how subtle changes in the chemical structure can lead to significant differences in inhibitory activity and selectivity against bacterial versus human CA isoforms.
Inhibition of Other Enzyme Classes and Modulators (e.g., Acetylcholinesterase, Protein Kinases)
The sulfonamide scaffold is a versatile pharmacophore that has been successfully incorporated into inhibitors for a wide range of enzyme classes beyond the classical antibacterial targets. Research has demonstrated the potential of sulfonamide-aniline derivatives as potent modulators of enzymes implicated in various diseases, including neurodegenerative disorders and cancer. nih.govnih.gov
Acetylcholinesterase (AChE) Inhibition: Sulfonamide derivatives have emerged as promising candidates for the treatment of Alzheimer's disease by inhibiting acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. nih.gov A series of novel benzene sulfonamides, structurally analogous to 2-(4-methoxybenzene-1-sulfonyl)aniline, were synthesized and showed highly potent AChE inhibition. nih.gov These compounds were synthesized by reacting a substituted benzene sulfonyl chloride with various amines. nih.gov The inhibitory activities (Ki) of these compounds were found to be in the low nanomolar range, indicating strong binding to the enzyme. nih.gov
Interactive Table: AChE Inhibition by Benzene Sulfonamide Derivatives
| Compound Class | Target Enzyme | Inhibition Constant (Ki) Range | Reference |
| Benzene Sulfonamides | Acetylcholinesterase (AChE) | 28.11 ± 4.55 nM to 145.52 ± 28.68 nM | nih.gov |
| Benzene Sulfonamides | Carbonic Anhydrase I (CA I) | 39.20 ± 2.10 nM to 131.54 ± 12.82 nM | nih.gov |
| Benzene Sulfonamides | Carbonic Anhydrase II (CA II) | 50.96 ± 9.83 nM to 147.94 ± 18.75 nM | nih.gov |
Protein Kinase Inhibition: The adaptability of the sulfonamide structure also allows for the targeting of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. nih.govresearchgate.net Sulfonamides have been identified as tyrosine kinase inhibitors, disrupting cancer progression. nih.gov Furthermore, a series of sulfonamide methoxypyridine derivatives were developed as potent dual inhibitors of PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin). nih.gov One of the most potent compounds from this series, featuring a quinoline (B57606) core, demonstrated exceptional inhibitory activity against both enzymes. nih.gov
Interactive Table: Kinase Inhibition by Sulfonamide Derivatives
| Compound ID | Target Kinase | IC50 | Reference |
| 22c | PI3Kα | 0.22 nM | nih.gov |
| 22c | mTOR | 23 nM | nih.gov |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Molecular Basis of Activity
Role of Specific Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Effects) in Ligand-Protein Binding
The biological activity of sulfonamide-aniline derivatives is fundamentally governed by the specific non-covalent interactions they form within the binding sites of their protein targets. Hydrogen bonds and hydrophobic interactions are paramount in defining the affinity and specificity of these ligands. nih.govnih.gov
Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor and acceptor. nih.gov The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, while the nitrogen-bound hydrogen (N-H) can act as a hydrogen bond donor. nih.govyoutube.com Studies on the model protein FKBP12 have shown that the sulfonamide oxygens can form crucial S=O···HC interactions with the aromatic side chains of amino acids like tyrosine and phenylalanine. nih.govchemrxiv.org In some structures, the sulfonamide N-H group participates in intermolecular hydrogen bonds of the N–H···O=S type, which are critical for the formation and stability of ligand-protein complexes. nih.govnih.gov The aniline (B41778) portion of the molecule can also contribute to the hydrogen bonding network. icm.edu.pl
Hydrophobic Effects: The aromatic rings of the this compound structure play a crucial role in binding through hydrophobic interactions. nih.gov These phenyl groups can fit into hydrophobic pockets within a protein's active site, displacing water molecules and contributing favorably to the binding energy. nih.govchemrxiv.org The binding of various sulfonamide drugs to serum albumin, for instance, is significantly driven by such hydrophobic forces. nih.gov In addition to general hydrophobic contacts, these aromatic rings can engage in more specific non-covalent interactions like π-π stacking with aromatic amino acid residues and halogen-π interactions if appropriate substituents are present. nih.govnih.gov
Conformational Flexibility and its Influence on Binding Affinity
The three-dimensional shape of a ligand is critical for its ability to bind to a protein, and the conformational flexibility of sulfonamide-aniline derivatives significantly influences this process.
The sulfonamide group possesses a distorted tetrahedral geometry, which causes it to be twisted relative to the plane of the aniline ring. nih.gov This inherent non-planarity is a key structural feature. Furthermore, there is a measurable energy barrier to rotation around the sulfur-nitrogen (S-N) bond. chemrxiv.org The preferred conformation for sulfonamides typically places the nitrogen lone pair anti to the sulfur-carbon bond. chemrxiv.org
This conformational flexibility can be advantageous, allowing the molecule to adopt an optimal geometry to complement the shape of the protein's binding site. However, excessive flexibility can be detrimental to binding affinity. For example, a study involving the modification of a sulfonamide analog showed that the introduction of a methyl group led to a steric clash that forced a twist in an adjacent phenyl ring, ultimately reducing binding affinity. nih.gov The twisted geometry of the sulfonamide group, while a result of its flexibility, can also be beneficial by positioning the sulfonyl oxygens to form hydrogen bonds in multiple dimensions, potentially enhancing binding. nih.gov Techniques such as ion mobility mass spectrometry can be employed to study the conformational changes that these molecules undergo upon binding to their protein targets. nih.gov
Chirality and Stereoselectivity in Sulfonamide-Aniline Derivatives
Chirality, or the "handedness" of a molecule, is a critical factor in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. In sulfonamide-aniline derivatives, a stereogenic center can exist at the tetrahedral sulfur atom of the sulfonamide group. wur.nlnih.gov
The synthesis of single-enantiomer sulfonamides is a significant area of chemical research. nih.govacs.org Various strategies have been developed to achieve this, including the use of chiral auxiliaries and the development of stereoselective catalytic methods. acs.org For instance, a method has been reported for the enantiospecific synthesis of chiral sulfonimidamides (analogs of sulfonamides) from the reaction of sulfonimidoyl fluorides with anilines, which proceeds with a specific inversion of the stereochemistry at the sulfur atom. wur.nl
The stereochemistry of these derivatives has a profound impact on their interaction with protein targets, which are themselves chiral. Different enantiomers or diastereomers often exhibit different binding affinities. nih.govresearchgate.net A study on sulfinamide analogs binding to the FKBP12 protein revealed that the R-configured isomer was slightly preferred over the S-configured isomer, demonstrating that the spatial orientation of the atoms directly impacts the binding energy. nih.govchemrxiv.org This highlights the importance of preparing and testing stereochemically pure compounds during the drug discovery process to fully understand their structure-activity relationships. nih.gov Axially chiral sulfonamides, where chirality arises from restricted rotation about a bond, also represent an important class of structures with potential therapeutic applications. nih.gov
Supramolecular Chemistry and Intermolecular Interactions of Sulfonamide Aniline Derivatives
Self-Assembly and Formation of Supramolecular Architectures.
The self-assembly of sulfonamide-aniline derivatives is primarily driven by a combination of strong and weak hydrogen bonds, as well as other non-covalent interactions, leading to the formation of various supramolecular architectures in the solid state.
For instance, the related compound N-allyl-4-methylbenzenesulfonamide forms centrosymmetric dimers via intermolecular N-H···O hydrogen bonds between the sulfonamide groups. nih.gov These dimers then further assemble into ribbons through offset π–π stacking interactions. nih.gov Similarly, research on ortho-(4-tolylsulfonamido)benzamides has shown that the sulfonamide group's hydrogen atom participates in intermolecular hydrogen bonding with a sulfonyl oxygen atom of an adjacent molecule, a typically dominant interaction. nih.gov
Given these precedents, it is highly probable that 2-(4-Methoxybenzene-1-sulfonyl)aniline would also form cyclic dimers or catemeric (chain-like) structures in the solid state, stabilized by N-H···O=S hydrogen bonds. The presence of the aniline (B41778) N-H group and the methoxy (B1213986) group introduces additional possibilities for more complex hydrogen-bonded networks.
The intermolecular interactions in sulfonamide-aniline derivatives are a key determinant of their supramolecular structures. The primary hydrogen bond donor is the sulfonamide N-H group, and the primary acceptors are the sulfonyl oxygen atoms.
A detailed analysis of 39 sulfonamide crystal structures revealed that amino protons (such as those in an aniline group) show a preference for hydrogen bonding to sulfonyl oxygens. nih.gov This often results in the formation of a chain with an eight-atom repeat unit. nih.gov In the case of this compound, both the sulfonamide N-H and the aniline N-H₂ protons are available as hydrogen bond donors.
Table 1: Common Intermolecular Interactions in N-Aryl Sulfonamides
| Interaction Type | Donor | Acceptor | Typical Role in Supramolecular Assembly |
| Strong Hydrogen Bond | Sulfonamide N-H | Sulfonyl O | Formation of primary synthons (dimers, chains) |
| Strong Hydrogen Bond | Aniline N-H | Sulfonyl O | Extension of hydrogen-bonded networks |
| Weak Hydrogen Bond | Aromatic C-H | Sulfonyl O | Consolidation of 3D crystal packing |
| π–π Stacking | Aromatic Rings | Aromatic Rings | Stabilization of layered or ribbon-like structures |
Anion Recognition and Binding Properties of Sulfonamide Receptors.
The sulfonamide functional group, with its acidic N-H proton, is a competent hydrogen bond donor, making it a valuable motif in the design of receptors for anions. rsc.org Aryl sulfonamides have been successfully employed as anion recognition elements, with their binding affinities influenced by factors such as the acidity of the N-H proton and the conformational preorganization of the receptor. uvic.canih.gov
Research on calix nih.govarene-based hosts has demonstrated that aryl sulfonamides can effectively bind various anions, including halides and oxyanions. uvic.canih.gov In these systems, the sulfonamide N-H groups form well-ordered complexes with the anionic guests. uvic.ca The binding strength is often correlated with the acidity of the sulfonamide; for instance, electron-withdrawing substituents on the aryl ring increase acidity and lead to tighter anion binding. uvic.ca
While specific anion binding studies for this compound have not been reported, its structure suggests it could function as an anion receptor. The sulfonamide N-H and the aniline N-H groups can both act as hydrogen bond donors to an anionic guest. However, in some cases, highly basic anions can deprotonate the sulfonamide group rather than simply binding to it. rsc.org The methoxy group on the benzene (B151609) ring is electron-donating, which would slightly decrease the acidity of the sulfonamide N-H compared to an unsubstituted analogue, potentially influencing its binding selectivity and strength.
Table 2: Representative N-H pKa Values for Acidic Functional Groups
| Functional Group | Representative pKa | Reference |
| Aryl Sulfonamide | 8.5 | uvic.ca |
| Acyl Sulfonamide | 5.2 | uvic.ca |
| Tetrazole | 4.6 | uvic.ca |
Crystal Engineering of Sulfonamide Compounds.
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. The sulfonamide group is a versatile functional group for crystal engineering due to its multiple hydrogen bond donors and acceptors.
A key strategy in crystal engineering is the use of robust and predictable supramolecular synthons—structural units formed by intermolecular interactions. For sulfonamides, the N-H···O=S interaction is a primary synthon that can lead to the formation of dimers or catemers. nih.govnih.govresearchgate.net The reliability of these synthons allows for a degree of control over the assembly of sulfonamide-containing molecules in the solid state. nih.govresearchgate.net
The design of cocrystals, where a sulfonamide is combined with another molecule (a coformer), has expanded the library of available synthons. nih.govresearchgate.net For example, cocrystals of sulfonamides with amides often exhibit a robust sulfonamide-amide heterosynthon. nih.gov The predictability of these interactions allows for the rational design of new solid forms of pharmaceutical compounds. researchgate.net In the context of this compound, the molecule itself contains both a sulfonamide and an aniline group, suggesting the potential for self-assembly through well-defined synthons without the need for a coformer.
In molecules with multiple functional groups capable of forming hydrogen bonds, a hierarchy of interactions often emerges. nih.govresearchgate.net The most stable and frequently formed synthons will dominate the crystal packing. For sulfonamides, the N-H···O=S synthon is generally very robust. However, the presence of other strong hydrogen bonding groups, such as carboxylic acids or amides, can lead to competition. nih.govresearchgate.net
Studies on the cocrystallization of sulfonamides with various coformers have helped to establish a ranking of hydrogen-bonding preferences. nih.govresearchgate.net For example, in some systems, the sulfonamide-syn-amide heterosynthon has been shown to be dominant. nih.gov The molecular structure of this compound, with its combination of sulfonamide and aniline moieties, presents an interesting case for synthon hierarchy. The interplay between the sulfonamide N-H and the aniline N-H₂ as donors, and the sulfonyl oxygens as acceptors, will dictate the final supramolecular architecture. The specific substitution pattern and resulting electronic effects of the methoxy group will also play a crucial role in modulating this hierarchy. nih.gov
Future Research Directions and Unexplored Avenues for 2 4 Methoxybenzene 1 Sulfonyl Aniline
Development of Innovative and Sustainable Synthetic Methodologies
Currently, there are no specific, documented synthetic routes for 2-(4-Methoxybenzene-1-sulfonyl)aniline in prominent research databases. However, general principles of sulfonamide synthesis can be applied. A common approach involves the reaction of an appropriate aniline (B41778) with a sulfonyl chloride. In this hypothetical synthesis, 2-aminobenzenesulfonamide (B1663422) would react with 4-methoxybenzene-1-sulfonyl chloride.
Future research could focus on developing green and sustainable methods for its synthesis. This could involve exploring biocatalytic approaches or using environmentally benign solvents and reagents. For instance, recent advancements in the sulfonylation of anilines using biomass-derived copper catalysts could offer a more sustainable alternative to traditional methods that often rely on stoichiometric amounts of metal catalysts and harsh reaction conditions. mdpi.com The development of one-pot synthesis procedures would also enhance the efficiency and reduce the environmental footprint of producing this compound.
Advanced Computational Design and Predictive Modeling of Novel Derivatives
The field of computational chemistry offers powerful tools for designing and predicting the properties of novel molecules. In the absence of experimental data for this compound, computational studies would be the logical first step in exploring its potential. Density Functional Theory (DFT) and other quantum chemical methods could be employed to calculate its molecular geometry, electronic properties, and reactivity.
Furthermore, these computational models could be used to design novel derivatives with tailored properties. By modifying the functional groups on the aniline and methoxybenzene rings, researchers could theoretically screen for compounds with enhanced biological activity, improved solubility, or specific binding affinities for therapeutic targets. This in-silico approach can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates.
Deeper Mechanistic Understanding of Molecular Interactions with Biological Targets
The biological activity of sulfonamide-containing compounds is well-established, with many exhibiting antibacterial, anticancer, and anti-inflammatory properties. The structural motif of this compound suggests it could interact with various biological targets. For instance, the related compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a key fragment in many potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a protein crucial for angiogenesis. nih.gov
Future research should aim to identify the specific biological targets of this compound and its derivatives. This would involve a combination of in-vitro screening against a panel of enzymes and receptors, followed by more detailed mechanistic studies to elucidate the precise molecular interactions. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy could be used to determine the binding mode of the compound to its target protein, providing invaluable insights for the rational design of more potent and selective inhibitors.
Exploration of New Supramolecular Assemblies and Their Functional Properties
Supramolecular chemistry, the study of non-covalent interactions between molecules, is a rapidly growing field with applications in materials science, drug delivery, and catalysis. The presence of both hydrogen bond donors (the amine group) and acceptors (the sulfonyl and methoxy (B1213986) groups) in this compound makes it an excellent candidate for forming well-defined supramolecular assemblies.
Research in this area could explore the self-assembly of this molecule in different solvents and conditions to form structures such as nanofibers, gels, or liquid crystals. The functional properties of these assemblies could then be investigated. For example, the formation of supramolecular gels could be explored for applications in tissue engineering or controlled drug release. The study of how molecular structure directs the formation of complex three-dimensional architectures through non-covalent interactions, such as C—H⋯O hydrogen bonds, is a key aspect of this research. nih.gov The design of complex supramolecular networks with specific functions, such as light-harvesting systems, demonstrates the potential of this field. rsc.org Furthermore, the use of external triggers, such as enzymes, to control the assembly and disassembly of these structures could lead to the development of "smart" materials that respond to their environment. nih.govbeilstein-journals.org
Q & A
Q. What are the established synthetic routes for 2-(4-Methoxybenzene-1-sulfonyl)aniline?
The compound is synthesized via a four-step sequence starting from commercially available 4-methoxybenzene-1-sulfonyl chloride:
- Step 1: Sulfite reduction with Na₂SO₃/NaHCO₃ to yield a sulfinic acid intermediate (99% yield).
- Step 2: Ethylation using ethyl iodide in methanol (90% yield).
- Step 3: Nitration with concentrated HNO₃ (73% yield) or HNO₃/H₂SO₄ (54% yield for dinitro byproducts).
- Step 4: Catalytic hydrogenation (10% Pd/C, H₂) to reduce nitro groups to amines (90% yield). This method achieves an overall yield of 59%, with intermediates rigorously characterized by NMR, MS, and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR: To confirm substitution patterns and purity (e.g., distinguishing methoxy and sulfonyl groups).
- Mass Spectrometry (MS): For molecular weight validation and fragmentation analysis.
- Elemental Analysis: To verify stoichiometry.
- IR Spectroscopy: To identify functional groups like NH₂ and SO₂. Cross-referencing these techniques ensures structural accuracy and resolves ambiguities in spectral data .
Advanced Research Questions
Q. How can the nitration step be optimized to minimize dinitro byproduct formation?
Contradictory data from nitration conditions (conc. HNO₃ alone vs. HNO₃/H₂SO₄) highlight the sensitivity of this step.
- Optimal Conditions: Using pure HNO₃ at 100°C for 2 hours minimizes dinitro derivatives (73% yield of mono-nitro product).
- Mitigation Strategy: Lower temperatures (60°C) with mixed acids increase byproducts (54% yield of 4a), suggesting stricter control of acid strength and reaction time is critical. Kinetic studies and real-time monitoring (e.g., TLC/HPLC) can further refine selectivity .
Q. How do researchers resolve spectral contradictions during structure elucidation?
Discrepancies in NMR or MS data often arise from tautomerism or impurities. Methodological approaches include:
- Multi-Technique Validation: Cross-checking NMR (DMSO-d₆ vs. CDCl₃ solvent effects) and high-resolution MS.
- X-ray Crystallography: For unambiguous confirmation of solid-state structure (if crystals are obtainable).
- Computational Modeling: DFT calculations to predict and match experimental spectra .
Q. What strategies are used to design derivatives targeting VEGFR2 inhibition?
The compound serves as a pharmacophoric fragment in antiangiogenic agents. Derivative design focuses on:
- Functional Group Modifications: Replacing methoxy or sulfonyl groups with bioisosteres (e.g., ethoxy, trifluoromethyl) to enhance binding affinity.
- Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents followed by in vitro kinase assays.
- Molecular Docking: Predicting interactions with VEGFR2’s ATP-binding pocket using software like AutoDock .
Q. What factors influence the compound’s stability in biological assays?
Stability is affected by:
- pH Sensitivity: The aniline group may protonate in acidic environments, altering solubility.
- Oxidative Degradation: Sulfonyl groups are prone to oxidation; antioxidants (e.g., BHT) are added to storage buffers.
- Light Exposure: UV/Vis studies show photodegradation under prolonged light, necessitating amber vials for storage .
Q. How can computational methods predict the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) calculates:
Q. What purification challenges arise during synthesis, and how are they addressed?
Key issues include:
- Byproduct Removal: Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 columns, acetonitrile/water gradients).
- Crystallization Optimization: Ethanol/water mixtures for high-purity crystals (91% recovery reported in analogous compounds) .
Q. What experimental techniques elucidate reaction mechanisms involving this compound?
Mechanistic studies employ:
Q. How does this compound compare structurally and functionally to its analogs?
Comparative analysis reveals:
- Sulfonyl vs. Sulfonic Acid Derivatives: Enhanced stability and lipophilicity compared to sulfonic acids.
- Positional Isomerism: Para-substituted analogs (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) show distinct biological activity profiles.
- Substituent Effects: Trifluoromethyl or ethoxy groups alter solubility and target binding (see tables in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
